

The Versatile Role of 4-Bromotetrahydropyran in Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetrahydropyran, a heterocyclic alkyl halide, has emerged as a pivotal building block in synthetic organic chemistry, with profound implications for drug discovery and materials science. Its unique structural features, combining the stable tetrahydropyran (THP) ring with a reactive bromine atom, render it a versatile synthon for the introduction of the THP moiety into a wide array of molecular scaffolds. The tetrahydropyran ring is a privileged structure in medicinal chemistry, frequently found in bioactive natural products and synthetic drugs, where it can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1] This technical guide provides an in-depth overview of the current and potential research applications of **4-Bromotetrahydropyran**, focusing on its utility in the synthesis of key pharmaceutical intermediates and bioactive molecules. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows to serve as a comprehensive resource for researchers in the field.

Core Properties and Reactivity

4-Bromotetrahydropyran (CAS No: 25637-16-5) is a colorless to pale yellow liquid with a molecular weight of 165.03 g/mol .[2][3] The presence of the bromine atom at the 4-position makes it susceptible to a variety of nucleophilic substitution and cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.



Property	Value	Reference
Molecular Formula	C5H9BrO	[2][3]
Molecular Weight	165.03 g/mol	[2][3]
Appearance	Colorless to yellow liquid	[4]
Density	1.467 g/mL at 25 °C	[4]
Refractive Index	n20/D 1.497	[4]
Purity	≥ 97% (GC)	[4]

Key Applications in Synthetic Chemistry

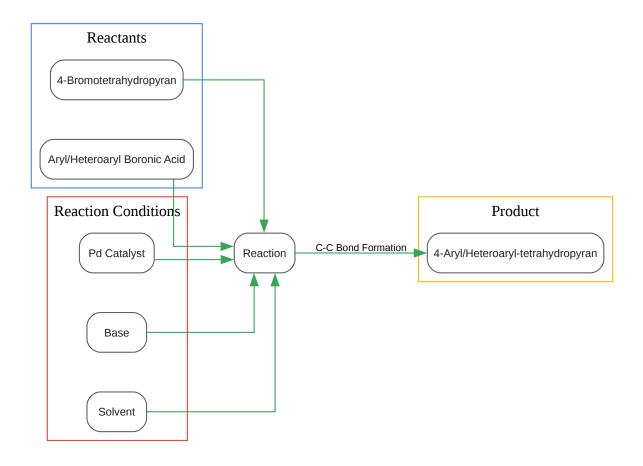
The reactivity of **4-Bromotetrahydropyran** has been harnessed in a multitude of synthetic transformations, establishing it as a valuable tool for medicinal chemists and synthetic organic chemists.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. **4-Bromotetrahydropyran** can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 4-aryl and 4-heteroaryl tetrahydropyrans. These motifs are prevalent in a range of biologically active compounds.

A general workflow for this transformation is depicted below:





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Suzuki-Miyaura Coupling Workflow

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of **4-Bromotetrahydropyran** with an aryl boronic acid.[5]

- Materials: **4-Bromotetrahydropyran**, Aryl boronic acid (1.2 equivalents), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), Phosphine ligand (e.g., PPh₃, 4 mol%), Base (e.g., K₂CO₃, 2.0 3.0 equivalents), Anhydrous solvent (e.g., Toluene, 1,4-Dioxane), Degassed water.
- Procedure:



- To an oven-dried reaction vessel, add the aryl boronic acid, palladium catalyst, and phosphine ligand.
- Add the base to the vessel.
- Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
- Add 4-Bromotetrahydropyran (1.0 equivalent) to the mixture.
- $\circ\,$ Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Aryl Boronic Acid	Product	Yield (%)	Reference
(4-(Pyren-1- yl)phenyl)boronic acid	4-(4-(Pyren-1- yl)phenyl)tetrahydropy ran	Not specified	[5]
Various aryl/heteroaryl boronic acids	5-([1,1'-biphenyl]-4- yl)-4,6- dichloropyrimidines	Good	[6]

Grignard Reactions

4-Bromotetrahydropyran can be converted to its corresponding Grignard reagent, (tetrahydropyran-4-yl)magnesium bromide, by reaction with magnesium metal. This organometallic intermediate is a potent nucleophile and can react with a variety of



electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce the tetrahydropyran moiety.



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Grignard Reaction General Workflow

Experimental Protocol: Grignard Reaction with a Ketone

The following protocol describes the reaction of a Grignard reagent derived from an alkyl bromide with a ketone, which is analogous to the reactivity of the Grignard reagent from **4-Bromotetrahydropyran**.[7]

- Materials: Magnesium turnings, 4-Bromotetrahydropyran, Anhydrous diethyl ether or THF,
 Ketone (e.g., 4'-Bromo-2,2-dimethylbutyrophenone), Iodine crystal (initiator).
- Procedure:
 - Grignard Reagent Preparation: Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere. Add a solution of 4Bromotetrahydropyran in anhydrous ether dropwise to initiate the reaction (an iodine crystal can be added to start the reaction). Maintain a gentle reflux by controlling the addition rate.
 - Reaction with Ketone: In a separate flask, dissolve the ketone in anhydrous ether and cool
 in an ice bath. Slowly add the prepared Grignard reagent solution to the stirred ketone
 solution.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.



- Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography or recrystallization.

Grignard Reagent	Electrophile	Product	Yield (%)	Reference
Methylmagnesiu m bromide	4'-Bromo-2,2- dimethylbutyroph enone	1-(4-bromophenyl)-2, 2,3- trimethylbutan-1- ol	85	[7]

Nucleophilic Substitution Reactions

The bromine atom in **4-Bromotetrahydropyran** is a good leaving group, making the compound an excellent substrate for S_N2 reactions. It can be readily displaced by a variety of nucleophiles, including amines, phenols, and thiols, to introduce the tetrahydropyran-4-yl group.

Alkylation of Amines:

The alkylation of primary and secondary amines with **4-Bromotetrahydropyran** provides a direct route to N-substituted tetrahydropyrans. However, overalkylation can be a significant side reaction.[8]

Experimental Protocol: General Procedure for N-Alkylation of an Amine

- Materials: 4-Bromotetrahydropyran, Primary or secondary amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF).
- Procedure:
 - Dissolve the amine and base in the chosen solvent.



- Add 4-Bromotetrahydropyran to the solution.
- Heat the reaction mixture and monitor its progress by TLC.
- Upon completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography.

Amine	Product	Yield (%)	Reference
N-Aryl-N- aminopyridinium salt	Secondary aryl-alkyl amine	63 (from bromide)	[9]

Applications in the Synthesis of Bioactive Molecules

The tetrahydropyran moiety is a common feature in many biologically active compounds. **4-Bromotetrahydropyran** serves as a key starting material or intermediate in the synthesis of several important classes of molecules.

Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight. [10] Agonists of MC4R are being actively investigated as potential therapeutics for obesity and other metabolic disorders.[2][11][12] Several classes of potent and selective MC4R agonists incorporate a tetrahydropyran ring, which can be introduced using **4-Bromotetrahydropyran**.

MC4R Signaling Pathway:

Activation of MC4R by an agonist, such as α -melanocyte-stimulating hormone (α -MSH) or a synthetic agonist, initiates a downstream signaling cascade. The receptor couples to the G α s protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[13] cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[13] Activated

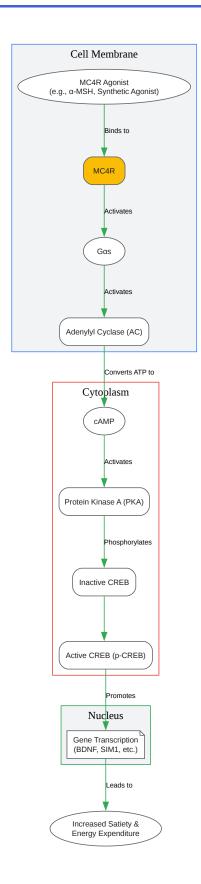






CREB translocates to the nucleus and promotes the transcription of genes involved in satiety and energy expenditure, such as brain-derived neurotrophic factor (BDNF) and single-minded 1 (SIM1).[5][13]





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Simplified MC4R Signaling Pathway



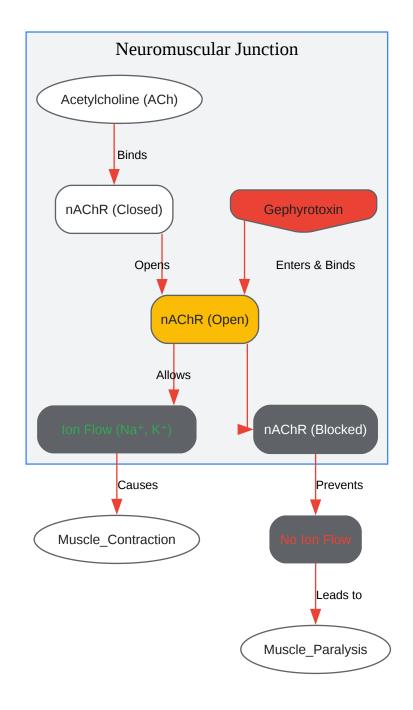
Gephyrotoxin Precursors

Gephyrotoxin is a neurotoxic alkaloid isolated from the skin of the poison dart frog Dendrobates histrionicus.[14][15] It exhibits interesting neurological activity, including effects on the acetylcholine receptor-ionic channel complex.[16] The total synthesis of this complex natural product is a significant challenge in organic chemistry, and various synthetic strategies have been developed. Several of these approaches involve the construction of a tricyclic perhydrobenzoindolizine core, and the tetrahydropyran ring can be a key structural element in synthetic intermediates. While direct use of **4-Bromotetrahydropyran** in published total syntheses is not explicitly detailed, its utility in constructing the necessary tetrahydropyran-containing fragments is evident from retrosynthetic analysis.

Mechanism of Action of Gephyrotoxin:

Gephyrotoxin acts as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR) ion channel.[16] It is believed to bind to a site within the channel pore when the channel is in its open state, thereby physically occluding the passage of ions and leading to a blockade of neuromuscular transmission.[16] This action is distinct from competitive antagonists that bind to the acetylcholine binding site.





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Mechanism of Action of Gephyrotoxin

Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are an important class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][17][18][19] The incorporation of a tetrahydropyran moiety into the anthranilic acid



scaffold can lead to novel compounds with potentially enhanced or modulated biological activities. **4-Bromotetrahydropyran** can be used to alkylate the amino group or other nucleophilic positions on anthranilic acid derivatives.

Conclusion

4-Bromotetrahydropyran is a highly valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its ability to readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the efficient incorporation of the tetrahydropyran motif into complex molecules. The applications highlighted in this guide, from the synthesis of MC4R agonists for the treatment of obesity to the construction of precursors for complex natural products like gephyrotoxin, underscore the significance of this reagent. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of building blocks like **4-Bromotetrahydropyran** will undoubtedly play an increasingly important role in the future of drug discovery and development. Researchers are encouraged to explore the full potential of this reagent in their synthetic endeavors to create the next generation of innovative medicines.

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- To cite this document: BenchChem. [The Versatile Role of 4-Bromotetrahydropyran in Modern Research and Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281988#potential-applications-of-4-bromotetrahydropyran-in-research]

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